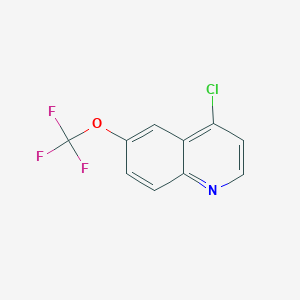4-Chloro-6-(trifluoromethoxy)quinoline
CAS No.: 927800-55-3
Cat. No.: VC3943966
Molecular Formula: C10H5ClF3NO
Molecular Weight: 247.6 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 927800-55-3 |
|---|---|
| Molecular Formula | C10H5ClF3NO |
| Molecular Weight | 247.6 g/mol |
| IUPAC Name | 4-chloro-6-(trifluoromethoxy)quinoline |
| Standard InChI | InChI=1S/C10H5ClF3NO/c11-8-3-4-15-9-2-1-6(5-7(8)9)16-10(12,13)14/h1-5H |
| Standard InChI Key | BWSWTRHPYTZEFD-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC=CC(=C2C=C1OC(F)(F)F)Cl |
| Canonical SMILES | C1=CC2=NC=CC(=C2C=C1OC(F)(F)F)Cl |
4-Chloro-6-(trifluoromethoxy)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The specific compound , 4-Chloro-6-(trifluoromethoxy)quinoline, features a trifluoromethoxy group (-OCF3) attached to the quinoline ring, which significantly influences its chemical and biological properties.
Synthesis and Derivatives
The synthesis of 4-Chloro-6-(trifluoromethoxy)quinoline typically involves multi-step reactions starting from simpler quinoline derivatives. Modifications to the basic structure can yield various derivatives, such as the carboxylic acid and carbonitrile forms. For example, 4-chloro-6-(trifluoromethoxy)quinoline-3-carbonitrile has a molecular formula of C11H4ClF3N2O and a molecular weight of 272.614 g/mol .
| Derivative | Molecular Formula | Molecular Weight |
|---|---|---|
| Carboxylic Acid | C11H5ClF3NO3 | 291.61 g/mol |
| Carbonitrile | C11H4ClF3N2O | 272.614 g/mol |
Applications and Research Findings
While specific applications of 4-Chloro-6-(trifluoromethoxy)quinoline are not extensively documented, compounds with similar structures are known for their potential in pharmaceutical development, particularly in creating anti-infective and anti-cancer agents. The trifluoromethoxy group enhances the compound's stability and biological activity, making it a valuable intermediate in various chemical syntheses.
Pharmaceutical Development:
-
Biological Activity: The presence of the trifluoromethoxy group can enhance the compound's interaction with biological targets, potentially leading to improved efficacy in therapeutic applications.
-
Stability: The fluorinated substituent contributes to increased chemical stability, which is beneficial for drug development.
Agrochemicals:
-
Although not specifically documented for 4-Chloro-6-(trifluoromethoxy)quinoline, similar quinoline derivatives are used in developing herbicides and fungicides due to their biological activity.
Material Science:
-
The unique chemical properties of such compounds can be exploited in developing advanced materials with enhanced durability and resistance.
Safety and Handling
Handling of 4-Chloro-6-(trifluoromethoxy)quinoline requires caution due to its potential chemical reactivity and toxicity. While specific safety data for this compound is limited, similar compounds are known to cause skin irritation and eye damage. It is advisable to follow standard laboratory safety protocols, including the use of personal protective equipment (PPE) and adherence to safety data sheets (SDS) guidelines .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume